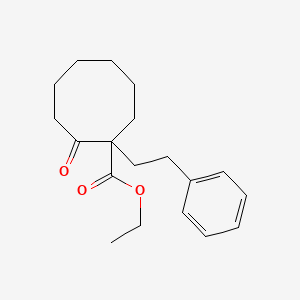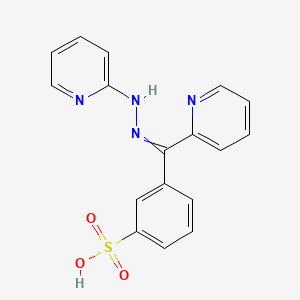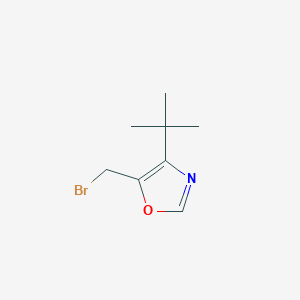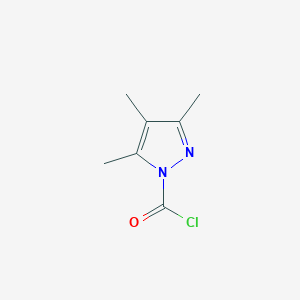
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three methyl groups attached to the carbon atoms at positions 3, 4, and 5, and a carbonyl chloride group at position 1. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the reactants and products. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of safety measures, such as proper ventilation and handling of hazardous chemicals, is crucial to prevent accidents and ensure the safety of workers.
化学反应分析
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction reactions, respectively.
科学研究应用
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in various biological and chemical systems. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
3,4-Dimethyl-1H-pyrazole: Lacks one methyl group compared to 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom instead of a carbonyl chloride group.
3,5-Dimethylpyrazole: Lacks two methyl groups and the carbonyl chloride group.
Uniqueness
This compound is unique due to the presence of three methyl groups and a carbonyl chloride group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
67514-64-1 |
|---|---|
分子式 |
C7H9ClN2O |
分子量 |
172.61 g/mol |
IUPAC 名称 |
3,4,5-trimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3 |
InChI 键 |
BROYEZNLOSQYLV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


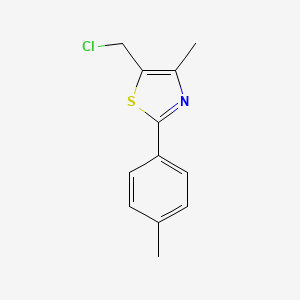
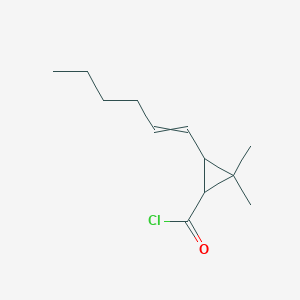
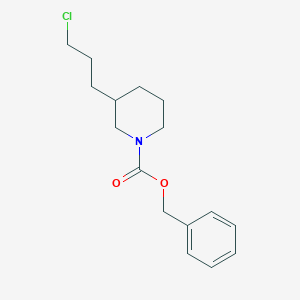


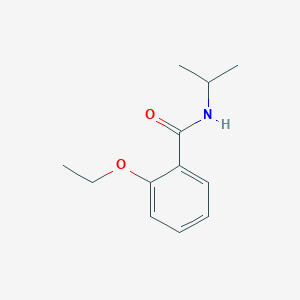
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
